molecular formula C35H28N2O3 B2929599 N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313241-94-0

N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1'-biphenyl]-4-carboxamide

Numéro de catalogue: B2929599
Numéro CAS: 313241-94-0
Poids moléculaire: 524.62
Clé InChI: IDAFEOXJVBYYDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a complex tricyclic core (3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene) with a 2,4-dioxo moiety, a propyl linker, and a biphenyl carboxamide group substituted with a 3-methylphenyl group. The biphenyl carboxamide moiety may enhance lipophilicity and receptor binding, while the tricyclic core likely serves as a pharmacophore for target engagement.

Propriétés

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-methylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O3/c1-24-9-5-14-29(23-24)36(33(38)28-19-17-26(18-20-28)25-10-3-2-4-11-25)21-8-22-37-34(39)30-15-6-12-27-13-7-16-31(32(27)30)35(37)40/h2-7,9-20,23H,8,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAFEOXJVBYYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the biphenyl and carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Applications De Recherche Scientifique

N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key Structural Features Compared:

Compound Name/ID Core Structure Functional Groups/Substituents Molecular Weight (g/mol) Reference
Target Compound 3-azatricyclo with dioxo Biphenyl carboxamide, 3-methylphenyl ~600 (estimated) -
Naphmethonium (16) 3-azatricyclo with dioxo Dimethylamino pentyl chains ~900 (estimated)
8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Diazaspiro decane dione Phenylpiperazine, phenyl ~450 (estimated)
1052537-38-8 (from ) Benzothiazole-dioxa-thia-azatricyclo Dimethylamino propyl, dioxopyrrolidinyl 517.0
6-benzyl-N-(2,4-dimethoxyphenyl)-...triazatricyclo...pentaene-5-carboxamide () Triazatricyclo Benzyl, dimethoxyphenyl 468.5

Observations:

  • The target compound and naphmethonium share the 3-azatricyclo core with dioxo groups, critical for mAChR modulation. However, naphmethonium’s bulkier dimethylamino-pentyl chains may reduce blood-brain barrier (BBB) penetration compared to the target’s biphenyl carboxamide.
  • Compound 13 () lacks the tricyclic core but includes a spiro-dione and phenylpiperazine group, favoring serotonin/dopamine receptor interactions over mAChRs.
  • The thiazolo/benzothiazole derivatives () introduce sulfur atoms and rigid heterocycles, altering electronic properties and solubility (e.g., 1052537-38-8 has higher molecular weight and Cl substituent).

Pharmacological and Physicochemical Properties

Bioactivity and Target Specificity:

  • Target Compound: Likely targets mAChRs due to structural analogy with naphmethonium, a known allosteric modulator. The biphenyl group may enhance subtype selectivity (e.g., M1/M4).
  • Compound 13 () : Piperazine-substituted analogs show affinity for 5-HT1A/D2 receptors , suggesting divergent therapeutic applications (e.g., antipsychotics vs. cognition enhancers).
  • Oxadiazole Carboxamides () : Exhibit antitubercular activity via polyketide synthase inhibition, highlighting the role of carboxamide linkages in bacterial target engagement.

Physicochemical Comparisons:

  • Solubility: The target compound’s biphenyl carboxamide may reduce aqueous solubility compared to naphmethonium’s charged dimethylamino groups.
  • Lipophilicity (LogP) : Estimated XLogP3 for the target compound is ~5–6 (similar to ’s compound with XLogP3=3.7), suggesting moderate BBB penetration.

Activité Biologique

N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a unique azatricyclo framework combined with a carboxamide functional group and various aromatic substituents. The structural complexity contributes to its potential interactions with biological targets.

Antitumor Properties

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. The presence of the dioxo and azatricyclo frameworks is associated with enhanced interactions with cellular targets, potentially leading to apoptosis in cancer cells and inhibition of tumor growth through interference with critical signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells; inhibits tumor growth,
AntimicrobialPotential antimicrobial effects noted in related compounds
Anti-inflammatoryInvestigated for anti-inflammatory properties in preliminary studies

The proposed mechanism of action involves the binding of the compound to specific proteins or nucleic acids, altering their functions and leading to various physiological effects. This interaction may disrupt critical cellular processes such as DNA replication or protein synthesis .

Synthesis Methods

The synthesis of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step synthetic routes starting from simpler precursors. Common methods include:

  • Formation of the Azatricyclo Framework : Utilizing cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : Employing acylation or alkylation reactions to introduce the propyl and methylphenyl groups.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antitumor Activity : A study demonstrated that a similar azatricyclo compound showed significant inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Studies : Another investigation highlighted antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications .

Future Directions

Further research is warranted to explore the full therapeutic potential of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-methylphenyl)-[1,1'-biphenyl]-4-carboxamide. This includes:

  • Detailed mechanistic studies to elucidate its interactions at the molecular level.
  • Clinical trials to assess its efficacy and safety in human subjects.
  • Exploration of synergistic effects when combined with existing chemotherapeutic agents.

Q & A

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Use Arrhenius modeling to extrapolate degradation pathways (e.g., hydrolysis of the azatricyclo core) .

Cross-Disciplinary Applications

Q. How can the compound’s electrochemical properties be leveraged in materials science?

  • Methodology : Perform cyclic voltammetry (CV) to assess redox behavior. Explore applications in organic semiconductors by doping into polymer matrices (e.g., PEDOT:PSS) and measuring conductivity .

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Methodology : Use HepG2 cells for hepatotoxicity assessment (MTT assay) and hERG channel inhibition studies to evaluate cardiac risk .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.